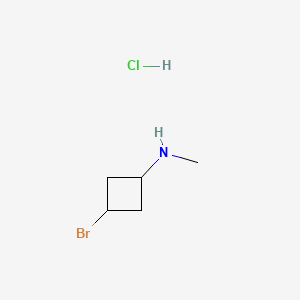
3-bromo-N-methylcyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11BrClN. It is a derivative of cyclobutanamine, where a bromine atom is attached to the third carbon of the cyclobutane ring, and a methyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methylcyclobutan-1-amine hydrochloride typically involves the bromination of N-methylcyclobutanamine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
3-bromo-N-methylcyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form N-methylcyclobutanamine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the amine group can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and sodium methoxide (NaOCH3) for methoxy substitution. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at room temperature.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation Reactions: Potassium permanganate (KMnO4) in aqueous or alkaline medium is used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiol derivatives, and alkoxy derivatives.
Reduction Reactions: The major product is N-methylcyclobutanamine.
Oxidation Reactions: Oxidation can lead to the formation of N-methylcyclobutanone.
科学的研究の応用
3-bromo-N-methylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 3-bromo-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the binding affinity to receptors or enzymes. The methyl group on the nitrogen atom can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
- 3-bromo-N,N-dimethylcyclobutan-1-amine hydrochloride
- 3-bromo-N-ethylcyclobutan-1-amine hydrochloride
- 3-bromo-N-isopropylcyclobutan-1-amine hydrochloride
Uniqueness
3-bromo-N-methylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom allows for versatile chemical modifications, while the methyl group on the nitrogen atom enhances its biological activity compared to other similar compounds.
特性
分子式 |
C5H11BrClN |
|---|---|
分子量 |
200.50 g/mol |
IUPAC名 |
3-bromo-N-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H10BrN.ClH/c1-7-5-2-4(6)3-5;/h4-5,7H,2-3H2,1H3;1H |
InChIキー |
COIVCTABYPQGDC-UHFFFAOYSA-N |
正規SMILES |
CNC1CC(C1)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


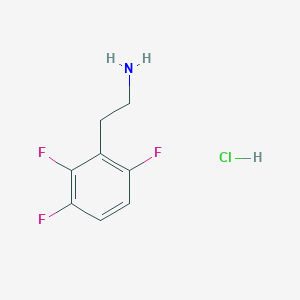
![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)
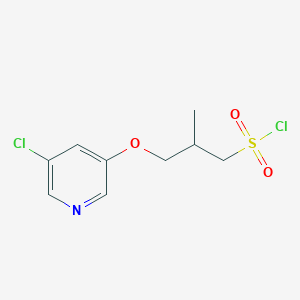
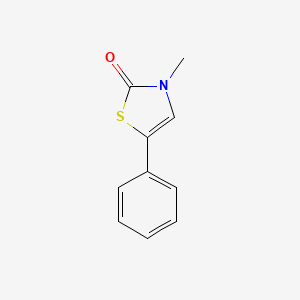
![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)
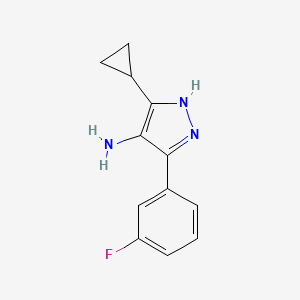


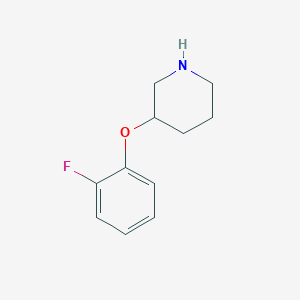


![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
